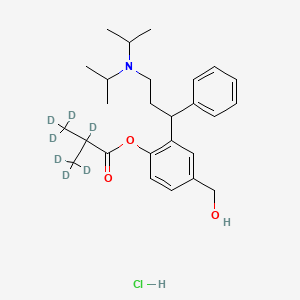
Fesoterodine-d7 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fesoterodine-d7 (hydrochloride) is a deuterated form of fesoterodine, an antimuscarinic agent used primarily in the treatment of overactive bladder syndrome. This compound is a prodrug, which means it is metabolized in the body to produce its active form, 5-hydroxymethyl tolterodine. The deuterated version, Fesoterodine-d7, is often used in scientific research to study the pharmacokinetics and metabolic pathways of fesoterodine due to the presence of deuterium, which can provide more detailed insights into the drug’s behavior in the body .
Métodos De Preparación
The synthesis of Fesoterodine-d7 (hydrochloride) involves several steps, starting from the preparation of the intermediate 5-hydroxymethyl tolterodine. This intermediate is then reacted with isobutyryl chloride to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods often employ large-scale reactors and purification techniques such as recrystallization and chromatography to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
Fesoterodine-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites, which are studied to understand its metabolic pathways.
Reduction: Reduction reactions can be used to study the stability and reactivity of the compound under different conditions.
Substitution: Substitution reactions, particularly involving the hydroxyl group, are common in the synthesis and modification of fesoterodine derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. .
Aplicaciones Científicas De Investigación
Fesoterodine-d7 (hydrochloride) is widely used in scientific research, particularly in the fields of:
Chemistry: To study the synthesis, stability, and reactivity of deuterated compounds.
Biology: To investigate the metabolic pathways and pharmacokinetics of fesoterodine in biological systems.
Medicine: To develop and optimize treatments for overactive bladder syndrome and other related conditions.
Industry: To improve the production processes and quality control of pharmaceutical products containing fesoterodine .
Mecanismo De Acción
Fesoterodine-d7 (hydrochloride) acts as a competitive antagonist at muscarinic receptors. Once metabolized to its active form, 5-hydroxymethyl tolterodine, it inhibits bladder contractions by decreasing detrusor pressure. This action reduces the urge to urinate and helps manage symptoms of overactive bladder. The molecular targets involved are primarily the muscarinic receptors in the bladder, which are responsible for mediating bladder contractions .
Comparación Con Compuestos Similares
Fesoterodine-d7 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies. Similar compounds include:
Tolterodine: Another antimuscarinic agent used for overactive bladder, but without deuterium labeling.
Oxybutynin: An older antimuscarinic drug with a similar mechanism of action but different pharmacokinetic properties.
Solifenacin: A newer antimuscarinic agent with a longer half-life and different side effect profile. The uniqueness of Fesoterodine-d7 lies in its ability to provide more detailed insights into the drug’s behavior in the body due to the presence of deuterium
Propiedades
Fórmula molecular |
C26H38ClNO3 |
|---|---|
Peso molecular |
455.1 g/mol |
Nombre IUPAC |
[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate;hydrochloride |
InChI |
InChI=1S/C26H37NO3.ClH/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1H/i1D3,2D3,18D; |
Clave InChI |
DIHOSBDWSHGBKB-IAEYDMPTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2)C([2H])([2H])[2H].Cl |
SMILES canónico |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12401292.png)
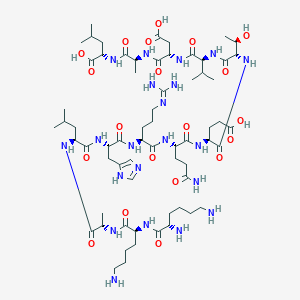
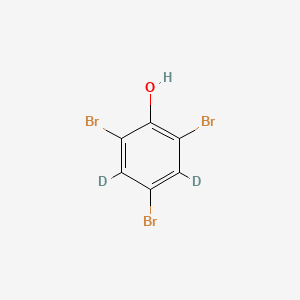
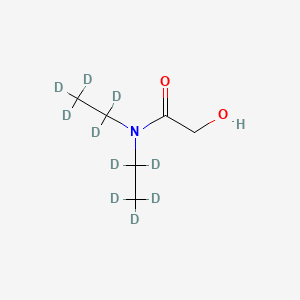
![5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide](/img/structure/B12401325.png)

![4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-7-[(2R,3R)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B12401341.png)

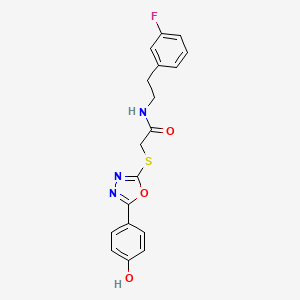
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)

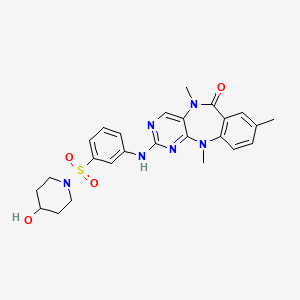
![2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12401377.png)
